molecular formula C16H23FN2O3S2 B4484557 N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4484557
M. Wt: 374.5 g/mol
InChI Key: FDPJTCALMHQAAK-UHFFFAOYSA-N
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Description

N-(2-{[(2-Fluorophenyl)methyl]sulfanyl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group The compound also contains a fluorophenyl group attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Fluorophenyl Methyl Sulfide: This step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorophenyl methyl sulfide.

    Alkylation: The fluorophenyl methyl sulfide is then alkylated with 2-bromoethylamine to form N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)amine.

    Piperidine Ring Formation: The amine is then reacted with 1-methanesulfonylpiperidine-4-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the study of enzyme inhibition due to its complex structure.
  • Used in the synthesis of biologically active molecules for drug discovery.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • May serve as a lead compound in the development of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl and methanesulfonyl groups could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)methanesulfonamide
  • 2-Fluorophenyl methyl sulfone
  • N-(2-fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-propanamide

Uniqueness: N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring, methanesulfonyl group, and fluorophenyl group in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S2/c1-24(21,22)19-9-6-13(7-10-19)16(20)18-8-11-23-12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPJTCALMHQAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCSCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
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N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

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